![molecular formula C10H13N5O2 B14285349 N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide CAS No. 122805-63-4](/img/structure/B14285349.png)
N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with an acetyl group and a hydrazinecarbohydrazide moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide typically involves the condensation reaction between 2-acetylpyridine and hydrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbohydrazide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazine derivatives. Substitution reactions can result in various substituted hydrazinecarbohydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound has been studied for its potential antioxidant and DNA-binding properties, making it a candidate for biological research.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide involves its interaction with molecular targets such as enzymes and DNA. For instance, its acetylcholinesterase inhibition activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide: This compound shares a similar pyridine-based structure and has been studied for its DNA-binding and antioxidant properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are structurally related to N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide.
Uniqueness
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydrazinecarbohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
122805-63-4 |
|---|---|
Fórmula molecular |
C10H13N5O2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1-[1-(6-acetylpyridin-2-yl)ethylideneamino]-3-aminourea |
InChI |
InChI=1S/C10H13N5O2/c1-6(14-15-10(17)13-11)8-4-3-5-9(12-8)7(2)16/h3-5H,11H2,1-2H3,(H2,13,15,17) |
Clave InChI |
AFYLSJDVBRGQFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)NN)C1=NC(=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
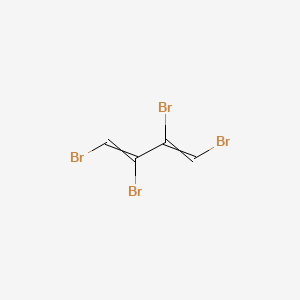
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
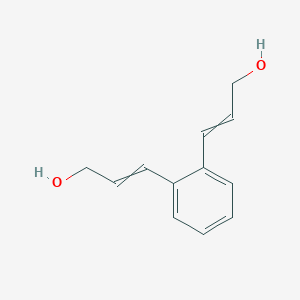
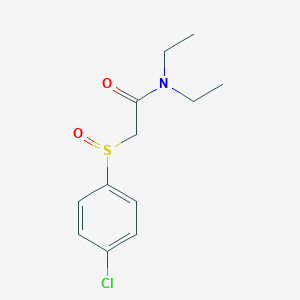
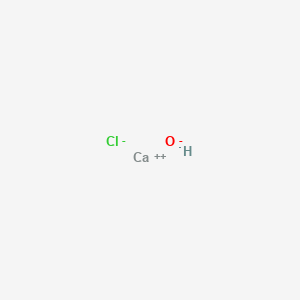
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
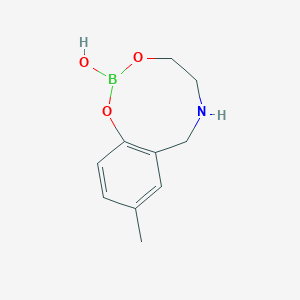


![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
